molecular formula C17H26INO3 B12087469 tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate

tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate

Cat. No.: B12087469
M. Wt: 419.3 g/mol
InChI Key: AWSZTGJPJNDWLL-UHFFFAOYSA-N
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Description

tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an iodo-substituted propyl group, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the intermediate 1-iodo-2-(m-tolyl)propan-2-ol.

    Reaction with tert-Butyl Chloroformate: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the desired carbamate.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to carry out the reactions with precise control over temperature and reaction time.

    Automation: Employing automated systems for the addition of reagents and monitoring of reaction conditions.

    Purification: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include aldehydes and ketones.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for the synthesis of bioactive molecules.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate involves:

    Molecular Targets: The compound interacts with specific enzymes or proteins, leading to inhibition or modification of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-((1-iodo-2-(p-tolyl)propan-2-yl)oxy)ethyl)carbamate
  • tert-Butyl (2-((1-bromo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate
  • tert-Butyl (2-((1-chloro-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate is unique due to the presence of the iodo group, which makes it highly reactive in substitution reactions

Properties

Molecular Formula

C17H26INO3

Molecular Weight

419.3 g/mol

IUPAC Name

tert-butyl N-[2-[1-iodo-2-(3-methylphenyl)propan-2-yl]oxyethyl]carbamate

InChI

InChI=1S/C17H26INO3/c1-13-7-6-8-14(11-13)17(5,12-18)21-10-9-19-15(20)22-16(2,3)4/h6-8,11H,9-10,12H2,1-5H3,(H,19,20)

InChI Key

AWSZTGJPJNDWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CI)OCCNC(=O)OC(C)(C)C

Origin of Product

United States

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